molecular formula C11H15N5O4 B193297 2'-Deoxy-2-methoxyadenosine CAS No. 24757-70-8

2'-Deoxy-2-methoxyadenosine

Cat. No.: B193297
CAS No.: 24757-70-8
M. Wt: 281.27 g/mol
InChI Key: HGRICISHTIAZJG-RRKCRQDMSA-N
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Description

2'-Deoxy-2-methoxyadenosine is a synthetic nucleoside analogue that serves as a critical building block in the development of advanced therapeutic oligonucleotides, particularly small interfering RNAs (siRNAs). Its primary research value lies in the strategic 2'-methoxy (2'-OMe) modification of the ribose sugar, which is engineered to enhance the drug-like properties of siRNA therapeutics. Incorporating this compound into siRNA strands is a established chemical strategy to mitigate undesired immunostimulatory effects. This modification can significantly reduce the activation of the innate immune system by quieting cytokine induction, a major challenge for the development of safe RNA therapeutics . Furthermore, 2'-OMe modifications contribute to increased nuclease resistance, thereby improving the in vivo stability and pharmacokinetic profile of siRNA molecules . Research indicates that adenosine is a preferred target for 2'-modification, as 2'-methoxyadenosine effectively abrogates immune stimulation while maintaining the knockdown activity of the siRNA, a balance that is crucial for therapeutic efficacy . This makes this compound a valuable tool for researchers designing chemically modified, next-generation siRNAs with enhanced potency, durability, and safety profiles for targeted gene silencing applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRICISHTIAZJG-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437626
Record name 2'-Deoxy-2-methoxyadenosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24757-70-8
Record name 2-Methoxy-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024757708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2-methoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-2'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM4X9P3JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of 2 Deoxy 2 Methoxyadenosine

Chemical Synthesis Approaches for 2'-Deoxy-2-methoxyadenosine

The creation of this compound relies on precise chemical reactions, often involving multiple steps and the use of protecting groups to ensure regioselectivity. The following sections detail the primary methods employed for its synthesis.

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a cornerstone for the creation of oligonucleotides, including those incorporating modified nucleosides like this compound. biosynth.com This technique involves attaching the initial nucleoside to a solid support, such as controlled pore glass (CPG) or polystyrene, and sequentially adding subsequent nucleotide units. The key advantage of solid-phase synthesis is the ease of purification; reagents and byproducts in the liquid phase are simply washed away after each reaction step, while the growing oligonucleotide chain remains bound to the solid support. This method allows for the efficient and automated synthesis of nucleic acid chains. The synthesis proceeds in a 3'-to-5' direction, following a cycle of deprotection, coupling, capping, and oxidation steps.

Phosphoramidite (B1245037) Chemistry in Oligonucleotide Template Construction

Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides on a solid support. twistbioscience.com This method utilizes nucleoside phosphoramidites, which are modified nucleosides that act as the building blocks for the growing oligonucleotide chain. twistbioscience.comthermofisher.com A standard 2'-deoxyadenosine (B1664071) phosphoramidite, for instance, has several key protective groups: a dimethoxytrityl (DMT) group on the 5'-hydroxyl, a diisopropylamino group on the phosphite, and a 2-cyanoethyl group protecting the second hydroxyl on the phosphite. twistbioscience.com These protecting groups ensure the stability of the phosphoramidite and control the reaction sequence during synthesis. twistbioscience.com The coupling reaction, catalyzed by an activator like dicyanoimidazole (DCI), is highly efficient, with coupling efficiencies often exceeding 99%. twistbioscience.comiu.edu This high efficiency is crucial for the synthesis of long oligonucleotides.

Multi-Step Preparative Methods for 2'-Methoxyadenosine (as a general class)

The synthesis of 2'-methoxyadenosine and its derivatives often involves multi-step solution-phase chemistry. One common approach starts with a protected adenosine (B11128) derivative. For instance, adenosine with its 3' and 5' hydroxyl groups protected by a tetraisopropyldisiloxane (TIPDSi) group can be used as a starting material. google.com Methylation of the 2'-hydroxyl group is then carried out using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH). google.com This reaction is typically performed at low temperatures (-35°C to -80°C) to prevent the removal of the TIPDSi protecting group in the alkaline conditions. google.comgoogle.com Following methylation, the protecting groups are removed to yield 2'-methoxyadenosine. google.com

Strategies for Chemical Modification and Analog Design

Modifying the structure of this compound can lead to the development of analogs with enhanced properties, such as increased stability or specific biological activities. These modifications often target the 2'-position of the deoxyribose sugar.

Introduction of Modifications at the 2'-Position of Deoxyribose

The 2'-position of the (deoxy)ribose sugar is a frequent target for chemical modification to fine-tune the properties of nucleic acids. nih.gov Replacing the 2'-hydroxyl group with a 2'-O-methyl (2'-OMe) group is a common strategy to increase nuclease resistance and the thermal stability of duplexes. rsc.org This modification can increase the melting temperature (Tm) by approximately 1°C per modification and favors a C3'-endo sugar pucker, which pre-organizes the backbone for duplex formation. rsc.org Other modifications at the 2'-position include fluorination (2'-F) and the introduction of a 2'-O-methoxyethyl (2'-MOE) group, both of which are used in the synthesis of antisense oligonucleotides and siRNAs. thermofisher.comnih.gov The introduction of fluorine at the 2'-position can enhance binding affinity to complementary RNA strands. mdpi.com The choice of modification depends on the desired application, with each group imparting distinct conformational and stability characteristics to the nucleoside and the resulting oligonucleotide. nih.gov

Table 1: Common Modifications at the 2'-Position of (Deoxy)ribose and their Effects

ModificationEffect on Duplex StabilityNuclease ResistanceSugar Pucker Preference
2'-O-Methyl (OMe)IncreasesIncreasesC3'-endo
2'-Fluoro (F)IncreasesCan increaseC3'-endo
2'-O-Methoxyethyl (MOE)IncreasesIncreasesC3'-endo
Deoxyribose (H)Destabilizes poly(A) duplexLower than modifiedC2'-endo

Data compiled from multiple sources. thermofisher.comrsc.orgnih.gov

Synthesis of Nucleic Acid Analogs Incorporating this compound

The incorporation of this compound into nucleic acid analogs is a key strategy for developing therapeutic oligonucleotides. These analogs can be designed to have enhanced properties, such as improved stability against nuclease degradation and increased binding affinity to target RNA sequences. rsc.org The synthesis of these analogs is typically achieved through solid-phase phosphoramidite chemistry, where the corresponding this compound phosphoramidite is used as a building block. seela.net By incorporating this modified nucleoside, researchers can create antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs with improved pharmacokinetic and pharmacodynamic profiles. thermofisher.com The presence of the 2'-methoxy group can also reduce the immune response to therapeutic nucleic acids. rsc.org

Enzymatic Interactions and Biochemical Pathways Involving 2 Deoxy 2 Methoxyadenosine

Interactions with Adenosine (B11128) Deaminases (ADA/ADARs)

Adenosine deaminases (ADAs) are pivotal enzymes in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. encyclopedia.pubmdpi.com These enzymes are crucial for maintaining the balance of purine nucleosides and for terminating adenosine signaling. mdpi.com

Characterization as a Substrate Analog for Adenosine Deaminases

2'-Deoxy-2-methoxyadenosine acts as a substrate analog for adenosine deaminase (ADA). Its structure mimics that of the natural substrate, 2'-deoxyadenosine, allowing it to bind to the active site of the enzyme. scbt.com Upon binding, ADA catalyzes the conversion of this compound to 2'-Deoxy-2-methoxyinosine. This interaction demonstrates that the 2'-methoxy group does not prevent the compound from being recognized and processed by ADA. This characteristic is significant as it positions this compound as a tool for studying ADA activity and its role in purine metabolism.

Potential Modulation of Purine Metabolism Pathways

By serving as a substrate for ADA, this compound can influence the purine metabolism pathway. The conversion of adenosine and deoxyadenosine (B7792050) by ADA is a critical step that prevents their accumulation. encyclopedia.pubmdpi.com Genetic deficiency of ADA leads to the buildup of 2'-deoxyadenosine, which is then converted to 2'-deoxyadenosine-5'-triphosphate (dATP). encyclopedia.pubmdpi.com Elevated dATP levels inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, which can disrupt T-cell development. encyclopedia.pubmdpi.com The interaction of this compound with ADA can, therefore, have downstream effects on cellular processes that are dependent on purine nucleotide pools, such as DNA synthesis and energy production.

Substrate Specificity for ADA Isoforms (ADA1 vs. ADA2)

Humans have two main isoforms of adenosine deaminase, ADA1 and ADA2, which exhibit different tissue distributions and kinetic properties. encyclopedia.pubpucrs.br ADA1 is found in virtually all tissues, with high levels in lymphoid cells, while ADA2 is primarily found in monocytes and macrophages. encyclopedia.pubpucrs.br The two isoforms also differ in their substrate affinity. duke.edu ADA1 has a much higher affinity for adenosine compared to ADA2. duke.edu While both ADA1 and ADA2 can deaminate 2'-deoxyadenosine, ADA2 is significantly less active with this substrate compared to adenosine. duke.eduresearchgate.net The specific kinetics of this compound with each ADA isoform have not been extensively detailed in the provided search results, but the structural differences in the active sites of ADA1 and ADA2 suggest potential differences in their ability to process this modified nucleoside. researchgate.net

Inhibition of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. This function makes RNR a significant target in the development of anticancer drugs.

Mechanistic Basis of RNR Inhibition by this compound

Derivatives of deoxyadenosine, including those with methoxy (B1213986) substitutions, have been shown to act as competitive inhibitors of ribonucleotide reductase (RNR). 2'-substituted nucleoside analogs, after being phosphorylated to their diphosphate (B83284) forms, can act as potent inhibitors of RNR. nih.gov The general mechanism for many 2'-substituted substrate analogues involves the destruction of an essential tyrosyl radical within the RNR active site and covalent modification of an active site residue. nih.gov While the precise mechanism for this compound is not explicitly detailed, it is likely to follow a similar path of competitive inhibition at the substrate binding site.

Consequences for Deoxynucleotide Triphosphate (dNTP) Pool Regulation

Inhibition of RNR by compounds like this compound can significantly impact the regulation of deoxynucleotide triphosphate (dNTP) pools. nih.gov By blocking the production of deoxyribonucleotides, these inhibitors lead to a decrease in the cellular dNTP concentrations. nih.gov This depletion of dNTPs can, in turn, affect various cellular processes. For instance, a reduction in dNTP pools has been shown to increase the phosphorylation of other nucleoside analogs, such as the anti-HIV drug zidovudine (B1683550) (AZT), by prolonging the S phase of the cell cycle. nih.gov The regulation of dNTP pools is complex, with potential variations between different cell types and the possibility of separate RNR forms for reducing different ribonucleotides. nih.gov

Glycosidic Bond Stability and Intracellular Metabolic Fate of Modified Nucleosides

The 2'-methoxy modification not only affects enzymatic incorporation but also influences the chemical stability of the nucleoside and its subsequent metabolic processing within the cell.

The N-glycosidic bond, which links the adenine (B156593) base to the deoxyribose sugar, is crucial for the structural integrity of the nucleoside. The stability of this bond is sensitive to the substituent at the 2'-position of the sugar. ttu.ee Research comparing the glycosidic bond stability of 2'-O-methylated purine nucleosides with their canonical DNA and RNA counterparts reveals a stabilizing effect. nsf.govacs.org The stability generally follows the order: DNA < 2'-O-methylated < RNA. nsf.gov This increased stability is attributed to hydrogen-bonding interactions enabled by the 2'-substituent. nsf.govacs.org While the 2'-hydroxyl in RNA can act as both a hydrogen-bond donor and acceptor, the 2'-O-methyl group can only act as a hydrogen-bond acceptor, which still confers more stability than the 2'-hydrogen in DNA. nsf.gov

Once inside a cell, foreign nucleoside analogs are often processed by the nucleotide salvage pathway. For a nucleoside to be incorporated into DNA or RNA, it must first be phosphorylated to its 5'-monophosphate, then diphosphate, and finally its active 5'-triphosphate form. oup.com However, studies on 2'-O-methoxyethyl (2'-O-MOE) nucleosides, which are structurally similar to 2'-O-methyl nucleosides, show that they are very poor substrates for key salvage pathway enzymes like deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK1). oup.comnih.gov This poor reactivity of the kinases prevents the formation of the necessary monophosphate, which is a major barrier to their incorporation into cellular DNA and RNA. oup.com In contrast, 2'-fluoro (F) nucleosides are efficiently phosphorylated and subsequently incorporated. nih.gov

Another metabolic route for this compound involves the enzyme adenosine deaminase (ADA), which is a key enzyme in purine metabolism. This enzyme can convert this compound into 2'-Deoxy-2-methoxyinosine.

Therefore, the intracellular fate of this compound is characterized by poor phosphorylation via the salvage pathway, limiting its genotoxic potential, while also being a potential substrate for deamination.

Role of 2 Deoxy 2 Methoxyadenosine in Nucleic Acid Structure and Function

Applications in Synthetic Organic Chemistry and Nucleic Acid Engineering

The strategic placement of a methoxy (B1213986) group at the 2'-position of a deoxyadenosine (B7792050) nucleoside has significant implications for its use in the chemical synthesis of modified nucleic acids.

2'-Deoxy-2'-methoxyadenosine serves as a fundamental building block in the synthesis of custom oligonucleotides and other nucleic acid analogs. biosynth.com It is typically converted into a phosphoramidite (B1245037) derivative, which can then be readily incorporated into growing oligonucleotide chains using standard automated solid-phase synthesis protocols. biosynth.comgoogle.com This process allows for the precise, site-specific insertion of the modified nucleotide at any desired position within a DNA or RNA sequence. google.comnih.gov

The resulting modified oligonucleotides have a range of applications in molecular biology and biotechnology. They can be used as antisense molecules, which are designed to bind to specific mRNA sequences and modulate gene expression. google.comgoogle.com Furthermore, they are employed as specialized probes or primers for the synthesis and sequencing of DNA and RNA, leveraging the unique properties conferred by the 2'-methoxy modification. google.com

Application of Modified OligonucleotideDescriptionSource(s)
Antisense Therapeutics Oligonucleotides containing 2'-methoxy modifications are used to bind to target mRNA, inhibiting translation and modulating protein expression. google.comgoogle.com
Molecular Probes Used for detecting and quantifying specific DNA or RNA sequences due to their enhanced hybridization properties. google.com
PCR Primers Employed in polymerase chain reactions for DNA amplification and sequencing, where modified primers can offer specific advantages. google.com
Enzymatic Nucleic Acids The modified nucleosides can be incorporated into ribozymes or DNAzymes (enzymatic nucleic acid molecules). google.comgoogle.com

Impact on Base Pairing Properties in Nucleic Acid Duplexes

The presence of a 2'-methoxy group has a profound effect on the conformational geometry and stability of nucleic acid duplexes.

A primary consequence of the 2'-methoxy modification is the enhanced thermodynamic stability of the nucleic acid duplex. Oligonucleotides containing 2'-O-methylated nucleotides exhibit increased melting temperatures (Tm) when hybridized to complementary DNA or RNA strands. oup.comosti.gov This stabilizing effect is attributed to the conformational preorganization of the sugar into the C3'-endo pucker, which is energetically favorable for forming A-form duplexes. oup.comnih.gov

Research has quantified this stabilizing effect. For instance, the incorporation of 2'-methoxy modifications into mirror-image L-DNA duplexes resulted in a Tm increase of approximately 1.6 to 1.9°C per modification. osti.gov Similarly, in L-DNA/L-RNA hybrid duplexes, the melting temperature increased by about 1.4 to 1.8°C for each 2'-methoxy group introduced. osti.gov This enhanced stability makes these modified oligonucleotides particularly effective in applications requiring high-affinity binding, such as antisense therapy and diagnostics. oup.comoup.com

Duplex TypeModificationΔTm per Modification (°C)Source(s)
L-DNA/L-DNA2'-methoxy-L-uridine+1.6 to +1.9 osti.gov
L-DNA/L-RNA2'-methoxy-L-uridine+1.4 to +1.8 osti.gov
DNA/RNA2-thio-Thymidine+1.4 oup.com

Nucleotide Analog Interference Mapping (NAIM) in RNA Research

Nucleotide Analog Interference Mapping (NAIM) is a powerful chemogenetic technique used to probe the functional significance of individual chemical groups within an RNA molecule. glenresearch.comnih.gov

NAIM allows researchers to identify specific functional groups on nucleobases or the sugar-phosphate backbone that are crucial for an RNA's structure and function, such as in catalysis or ligand binding. nih.govresearchgate.net The method involves synthesizing an RNA molecule in the presence of a low concentration of a specific nucleotide analog triphosphate that is tagged with a phosphorothioate (B77711) group at the α-phosphate. glenresearch.comumich.edu This results in a population of RNA molecules where the analog is randomly incorporated at various positions. researchgate.net

The pool of modified RNA is then subjected to a functional selection assay, separating active molecules from inactive ones. umich.edu Subsequent cleavage of the RNA backbone at the site of the phosphorothioate tag by iodine allows for the identification of positions where the analog's incorporation interfered with RNA activity. glenresearch.comumich.edu

2'-O-methyladenosine, in its triphosphate form (OMeAaS), is a key analog used in NAIM experiments. glenresearch.comresearchgate.net It is used in conjunction with other adenosine (B11128) analogs that modify the 2'-hydroxyl position, such as 2'-deoxyadenosine (B1664071) (dAaS) and 2'-deoxy-2'-fluoroadenosine (FAaS). glenresearch.com By comparing the interference patterns of these analogs, researchers can deduce the precise role of a specific 2'-OH group. For example, if substitution with 2'-deoxyadenosine causes interference but substitution with 2'-deoxy-2'-fluoroadenosine does not, it suggests the 2'-OH group acts as a hydrogen bond acceptor at that position. glenresearch.com Thus, 2'-Deoxy-2'-methoxyadenosine is instrumental in the high-resolution functional mapping of RNA. glenresearch.comumich.edu

NAIM Adenosine AnalogModificationInformation GainedSource(s)
2'-deoxyadenosine (dAaS) Replaces 2'-OH with 2'-HIdentifies essential 2'-OH groups. glenresearch.comresearchgate.net
2'-deoxy-2'-fluoroadenosine (FAaS) Replaces 2'-OH with 2'-FDelineates role as H-bond donor vs. acceptor. glenresearch.comresearchgate.net
2'-O-methyladenosine (OMeAaS) Replaces 2'-OH with 2'-OCH₃Probes steric effects and the role of the 2'-OH. glenresearch.comresearchgate.net

Elucidation of RNA Structure-Function Relationships

By strategically substituting specific nucleotides with their 2'-methoxy counterparts, researchers can probe the importance of the 2'-hydroxyl group in RNA folding, stability, and interaction with other molecules. The absence of the reactive 2'-hydroxyl group in the modified nucleotide can reveal its role in catalysis or binding. Furthermore, 2'-O-methylation enhances the resistance of RNA to degradation by various nucleases, which can help in stabilizing RNA molecules for structural and functional studies. numberanalytics.comcd-genomics.com

The functional consequences of 2'-O-methylation are diverse and significant. This modification can impact various cellular processes, including:

RNA Stability and Degradation: The methoxy group protects RNA from exonucleolytic degradation, thereby increasing its half-life. numberanalytics.com

RNA Localization and Transport: Specific patterns of 2'-O-methylation can influence the transport of RNA within the cell by altering its interactions with RNA-binding proteins. numberanalytics.comnih.gov

Translation Efficiency: Modifications within messenger RNA (mRNA) and transfer RNA (tRNA) can affect the efficiency and accuracy of protein synthesis. cd-genomics.compnas.org In mRNA, it can influence the recruitment of translation factors, while in tRNA, it can impact codon-anticodon interactions. numberanalytics.comcd-genomics.com

Computational methods, in conjunction with experimental data from modified oligonucleotides, play a crucial role in predicting and understanding the structural changes induced by 2'-O-methylation and their functional implications. nih.gov

Modulation of Nucleic Acid-Enzyme Interactions (e.g., Restriction Endonucleases)

The introduction of 2'-Deoxy-2-methoxyadenosine into DNA sequences can significantly modulate their interaction with various enzymes, most notably type II restriction endonucleases. plos.org These enzymes recognize specific, often palindromic, DNA sequences and cleave the phosphodiester backbone. nih.gov The presence of a modification, such as a 2'-methoxy group, within or near the recognition site can alter the enzyme's ability to bind and cleave the DNA.

The primary mechanism of this modulation is steric hindrance. The bulky methoxy group at the 2' position of the deoxyribose sugar can clash with amino acid residues in the active site of the restriction enzyme, preventing proper recognition and cleavage. nih.gov The degree of inhibition is often position-dependent; a modification within the core recognition sequence typically has a more substantial impact than one in the flanking regions. plos.org

Studies have systematically investigated the effects of 2'-O-methyl nucleotide substitutions on the cleavage efficiency of various restriction endonucleases. These studies have demonstrated that 2'-OMe modifications generally have a greater inhibitory effect on enzymatic activity compared to other modifications like phosphorothioates. plos.org This inhibitory effect can be harnessed to protect specific DNA sequences from enzymatic degradation.

The table below summarizes the observed effects of 2'-O-methyl nucleotide substitutions on the activity of several common restriction endonucleases.

Restriction EndonucleaseEffect of 2'-O-Methyl Substitution in Recognition Sequence
EcoRVPosition-dependent inhibition
SpeIPosition-dependent inhibition
XbaIPosition-dependent inhibition
XhoIPosition-dependent inhibition
PstIPosition-dependent inhibition
SphIPosition-dependent inhibition

Table 1: Summary of the effects of 2'-O-methyl nucleotide substitutions on the cleavage efficiency of various Type II restriction endonucleases. The data indicates a general trend of position-dependent inhibition. plos.org

Beyond restriction enzymes, the interaction with other DNA-modifying enzymes can also be affected. For instance, the presence of this compound could influence the activity of DNA polymerases and adenosine deaminases (ADAs). Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to predict and analyze the steric and energetic consequences of such modifications on nucleic acid-enzyme interactions.

Mechanistic Studies of Biological Activities of 2 Deoxy 2 Methoxyadenosine

Antimicrobial Mechanisms of Action

Inhibition of Bacterial Growth (e.g., Clostridium perfringens)

While direct studies on the inhibitory effect of 2'-Deoxy-2-methoxyadenosine on Clostridium perfringens are not extensively detailed in the provided search results, the broader context of nucleoside analogues suggests a likely mechanism of action. Nucleoside analogues often function as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for bacterial growth and replication. medchemexpress.com This interference can occur through various means, such as competitive inhibition of enzymes involved in nucleotide metabolism or by being incorporated into DNA or RNA, leading to chain termination or a non-functional nucleic acid strand.

Clostridium perfringens is a Gram-positive, anaerobic bacterium responsible for various infections, including gas gangrene and food poisoning. mdpi.comnih.gov The emergence of antibiotic-resistant strains of C. perfringens necessitates the exploration of alternative antimicrobial agents. mdpi.comnih.gov The general antibacterial activity of various nucleoside analogues and other compounds has been demonstrated against a range of bacteria. For instance, some flavonoids and organic acids have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. scielo.brsemanticscholar.org Similarly, certain nucleoside analogues have been shown to inhibit the growth of Escherichia coli by competing for nucleoside-binding sites on the cell surface. oup.com This suggests that this compound could potentially exert its antimicrobial effect on C. perfringens by a similar mechanism, disrupting essential metabolic pathways.

Interactive Table: Examples of Compounds with Antimicrobial Activity

Compound ClassExample Compound(s)Target Organism(s)General Mechanism of Action
Nucleoside AnaloguesShowdomycin, 2'-chloro-2'-deoxy-5-methyluridineEscherichia coliCompetitive inhibition of nucleoside transport. oup.com
FlavonoidsQuercetin, Rutin, ApigeninStaphylococcus aureus, Streptococcus faecalis, Escherichia coliNot fully elucidated, may involve membrane disruption or enzyme inhibition. scielo.br
Organic AcidsSalicylic AcidEscherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureusVaried, can include disruption of cell membrane and metabolic inhibition. semanticscholar.org

Antiviral Mechanisms

Spectrum of Antiviral Properties

Nucleoside analogues are a cornerstone of antiviral therapy, exhibiting a broad spectrum of activity against various viruses. medchemexpress.com They are effective against viruses such as hepatitis B virus, hepatitis C virus, herpes simplex virus, and HIV. medchemexpress.com The modification at the 2' position of the ribose sugar, as seen in this compound, is a common strategy in the design of antiviral nucleoside analogues. This modification can enhance the compound's stability against degradation by cellular enzymes and can influence its interaction with viral polymerases. The antiviral potential of a range of purine (B94841) 3'-deoxynucleosides has been demonstrated against various cell lines. annualreviews.org

Cellular and Molecular Effects

Impact on Intracellular DNA Synthesis Pathways

As a deoxyadenosine (B7792050) analogue, this compound is expected to primarily impact intracellular DNA synthesis pathways. Nucleoside analogues typically exert their effects after being phosphorylated to their triphosphate forms within the cell. These triphosphates can then act as competitive inhibitors of DNA polymerases, competing with the natural deoxyadenosine triphosphate (dATP). Incorporation of the analogue into a growing DNA strand can lead to chain termination if the 3'-hydroxyl group, necessary for the next phosphodiester bond formation, is modified or absent.

While specific data on this compound's impact is not available in the search results, the actions of related compounds provide insight. For example, tubercidin (B1682034) is incorporated into DNA as its 2'-deoxy derivative, inhibiting DNA synthesis. annualreviews.org Another nucleoside analogue, 2'-Deoxy-a-cytidine, inhibits bacterial growth by competitively binding to the 5' position of the ribose sugar in RNA, blocking further synthesis, although it does not show activity against DNA synthesis. biosynth.com This highlights that the precise impact on DNA synthesis is dependent on the specific chemical structure of the analogue and its interactions with cellular and viral enzymes.

Interactive Table: Cellular Effects of Selected Nucleoside Analogues

Nucleoside AnaloguePrimary Cellular TargetConsequence of Action
TubercidinDNA and RNA PolymerasesInhibition of DNA and RNA synthesis through incorporation. annualreviews.org
6-AzauridineOrotidylate DecarboxylaseInhibition of pyrimidine (B1678525) biosynthesis. annualreviews.org
2'-Deoxy-a-cytidineRNA SynthesisBlocks RNA synthesis by competitive binding. biosynth.com

Cellular Uptake Mechanisms and Intracellular Distribution

The entry of this compound into cells and its subsequent localization are critical determinants of its biological activity. As a nucleoside analog, its transport across the cell membrane is primarily mediated by specialized protein families, and its distribution within the cell is governed by its interaction with intracellular enzymes.

Cellular Uptake Mechanisms

The transport of hydrophilic molecules like this compound across the lipid bilayer of the cell membrane is facilitated by nucleoside transporter (NT) proteins. nih.gov These transporters are broadly classified into two major superfamilies: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). nih.gov

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient and are bidirectional. nih.gov

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient. nih.gov

The specificity and efficiency of these transporters can be influenced by structural modifications on the nucleoside. Modifications at the 2'-position of the deoxyribose sugar, such as the methoxy (B1213986) group in this compound, are known to alter the affinity for different transporter subtypes. This suggests that the uptake of this compound may vary between different cell types depending on their specific expression profile of ENT and CNT proteins.

Research on other nucleoside analogs provides insight into the potential transport kinetics. For instance, a study on the transport of 5'-deoxyadenosine (B1664650), a related nonphosphorylated analog, in murine leukemia L1210 cells identified both a non-mediated diffusion process and a primary mediated transport system. nih.gov This mediated process was characterized by specific kinetic parameters and was subject to inhibition by other nucleosides, indicating competition for the same transporter. nih.gov

Table 1: Kinetic Parameters for the Mediated Transport of 5'-deoxyadenosine in L1210 Cells Data from a study on a related nucleoside analog to illustrate transport properties.

ParameterValueUnit
Apparent Km115µM
Vmax105pmol/106 cells/min

Source: Adapted from Kessel, D., 1978. nih.gov

The competition for uptake is a key characteristic of nucleoside transport systems. Studies using the antibiotic showdomycin, whose uptake is mediated by nucleoside transporters in E. coli, have identified numerous nucleoside analogs that act as antagonists by competing for the same binding sites on the cell surface. oup.com This competitive inhibition underscores the shared pathways used by various natural and synthetic nucleosides.

Table 2: Examples of Nucleoside Analogs that Competitively Inhibit Nucleoside Transport Based on their ability to counteract showdomycin activity in E. coli.

Compound ClassSpecific Examples
Pyrimidine Ribonucleosides5-Fluorouridine, 5-Chlorouridine, 5-Bromouridine, 5-Iodouridine
Pyrimidine 2'-Deoxyribonucleosides5-Chlorodeoxyuridine, 5-Bromodeoxyuridine, 5-Iododeoxyuridine
2'-Modified Nucleosides2'-Chloro-2'-deoxyuridine, 2'-Fluoro-2'-deoxyuridine
Purine Riboside DerivativesIsoguanosine, Purine Riboside

Source: Adapted from Doskocil, J. & Holý, A., 1977. oup.com

Intracellular Distribution

Once transported into the cytoplasm, the distribution and fate of this compound are determined by its interactions with intracellular enzymes. The primary metabolic pathway for this compound involves the enzyme adenosine (B11128) deaminase (ADA). ADA, which is active both within the cell and on the cell surface, catalyzes the conversion of this compound into its corresponding inosine (B1671953) analog, 2'-Deoxy-2-methoxyinosine. This enzymatic conversion is a critical step that influences the compound's subsequent effects on purine metabolism and cellular signaling.

For many nucleoside analogs to exert biological effects, such as the inhibition of DNA synthesis, they must be phosphorylated to their mono-, di-, and ultimately active triphosphate forms. medchemexpress.comresearchgate.net This activation cascade is carried out by intracellular nucleoside and nucleotide kinases. While direct studies on the phosphorylation of this compound are limited, this pathway is a well-established mechanism for related compounds. The efficiency of these phosphorylation steps can be a rate-limiting factor in the bioactivation of nucleoside analogs. researchgate.net

The intracellular distribution is not uniform; the localization of the enzymes that interact with the compound dictates where it is metabolized. For example, studies on other cellular components have shown differential localization of enzymes within cellular compartments like the nucleus and mitochondria. niph.go.jp Therefore, the ultimate distribution and concentration of this compound and its metabolites will depend on the subcellular location and activity of enzymes like adenosine deaminase and various cellular kinases.

Advanced Research Methodologies for Studying 2 Deoxy 2 Methoxyadenosine

Spectroscopic Techniques for Structural and Tautomeric Analysis

Spectroscopic methods are fundamental in characterizing the molecular structure and tautomeric equilibrium of 2'-Deoxy-2-methoxyadenosine.

Ultraviolet (UV) Spectroscopy

UV spectroscopy is utilized to study the electronic transitions within the molecule and is particularly sensitive to changes in the purine (B94841) ring system. The UV absorption spectrum of this compound is similar to that of related compounds, with a maximum absorption wavelength (λmax) that can help in its identification. For instance, the UV spectrum of a compound structurally similar to this compound showed a λmax at 267 nm. seela.net The tautomeric equilibrium between the amino and imino forms of N6-methoxyadenine derivatives, which is influenced by solvent polarity, can also be investigated using UV spectroscopy. oup.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within this compound. This technique is instrumental in identifying the presence of specific bonds, such as N-H, C=O, and C-O, which can help to confirm the molecular structure and study intermolecular interactions like hydrogen bonding. utdallas.edu Studies on N6-methoxyadenine derivatives have shown that IR spectroscopy, in conjunction with other methods, can demonstrate the tautomerism that is dependent on solvent polarity. oup.com For example, the presence of both N-H and C=O stretching bands in an IR spectrum can indicate the presence of an amide-like functional group, which is relevant to the tautomeric forms of the adenine (B156593) base. utdallas.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of individual atoms.

¹H NMR studies have been crucial in demonstrating the amino-imino tautomerism of N6-methoxyadenine derivatives. oup.com The equilibrium is notably dependent on the polarity of the solvent, with the imino tautomer being more stable in polar solvents like dimethylsulfoxide (DMSO). oup.com For 2'-Deoxy-N6-methoxyadenosine, ¹H NMR in DMSO-d6 revealed signals corresponding to both the amino and the more predominant imino tautomer. oup.com Conformational analysis of the furanose ring and the orientation of the methoxy (B1213986) group can also be performed using ¹H NMR. acs.orgnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule, further confirming its structural integrity. seela.net

TautomerSolvent¹H NMR Signals (ppm)Reference
IminoDMSO-d611.20 (br s, 0.85H, Hβ-N1), 8.05 (s, 0.85H, Hτ-8), 7.56 (br s, 0.85H, Hτ-2) oup.com
AminoDMSO-d610.90 (br s, 0.15H, Hα-N6), 8.40 (s, 0.15H, Hα-2), 8.28 (s, 0.15H, Hα-8) oup.com

X-ray Crystallography for High-Resolution Molecular Structure Elucidation

X-ray crystallography provides precise, high-resolution three-dimensional structural information of this compound, often when it is incorporated into a larger molecule like a DNA dodecamer. This technique has been instrumental in understanding how the modification affects DNA structure and base pairing.

MoleculePairing PartnerTautomer of N6-methoxyadenineKey FindingReference
d(CGCGmo6AATCCGCG)CytosineIminoForms a Watson-Crick type pair with cytosine. oup.comnih.gov
d(CGCGmo6AATTCGCG)Thymine (B56734)AminoForms a regular Watson-Crick pair with thymine. proteopedia.org

Chemoenzymatic Synthesis and Biological Evaluation

Chemoenzymatic synthesis combines chemical methods with enzymatic reactions to produce complex molecules like this compound and its derivatives with high specificity and yield. This approach is valuable for creating analogs for biological evaluation.

The synthesis of various nucleoside analogs, including those related to this compound, often involves multiple steps of chemical modification followed by enzymatic transformations. nih.gov For example, the synthesis of 2'-deoxy-N6-methoxyadenosine itself can be achieved through reported chemical methods. oup.com Chemoenzymatic strategies have been successfully employed for the synthesis of related compounds like 7-deaza-2'-deoxy-cADPR and other 8-substituted 2'-deoxy-cADPR analogues, highlighting the power of this approach. acs.orgnih.gov These synthetic routes often utilize enzymes like ADP-ribosyl cyclase. acs.org The biological evaluation of these synthesized compounds then proceeds through various in vitro assays.

In Vitro Enzymatic Activity Assays (e.g., ADA, RNR, Polymerases)

In vitro enzymatic activity assays are essential for understanding the biological effects of this compound by measuring its interaction with specific enzymes. sigmaaldrich.com

One of the primary enzymes studied in relation to adenosine (B11128) analogs is adenosine deaminase (ADA). Assays have shown that this compound can act as a substrate for ADA, which converts it to 2'-Deoxy-2-methoxyinosine. This interaction is a key aspect of its biological activity and its role in purine metabolism.

The incorporation of modified nucleosides like N6-methoxyadenosine triphosphate and 2'-deoxy-N6-hydroxyladenosine triphosphate into RNA or DNA by RNA and DNA polymerases has been demonstrated. oup.com Similarly, when 2'-deoxy-N6-methoxyadenosine is present in a DNA template, its base pairing properties during replication can be studied using enzymes like the Klenow fragment of DNA polymerase I. oup.com These assays have shown that dCTP can be incorporated opposite the modified adenine, leading to A-to-G transitions. oup.comoup.com

Ribonucleotide reductase (RNR) is another key enzyme in DNA synthesis, and its interaction with deoxyadenosine (B7792050) analogs can be a subject of investigation, although specific assay results for this compound with RNR are not detailed in the provided context.

EnzymeInteraction with this compound (or related analog)Outcome/FindingReference
Adenosine Deaminase (ADA)Acts as a substrate.Converted to 2'-Deoxy-2-methoxyinosine.
DNA Polymerase (Klenow fragment)Reads template containing 2'-deoxy-N6-methoxyadenosine.Incorporation of dCTP opposite the modified base. oup.comoup.com

Computational Chemistry and Molecular Modeling for Conformational and Interaction Analysis

Computational chemistry and molecular modeling serve as powerful tools for investigating the three-dimensional structure and interaction dynamics of this compound at an atomic level. These in silico approaches provide insights that are complementary to experimental data, allowing for a detailed analysis of the compound's conformational preferences and its binding behavior with biological macromolecules.

Advanced computational strategies are employed to predict how this compound interacts with enzymes such as DNA polymerases or adenosine deaminase. Methodologies like molecular docking and molecular dynamics (MD) simulations are central to modeling the compound's binding affinity and orientation within enzymatic active sites. Furthermore, quantum chemical calculations are utilized to explore the electronic properties and tautomeric equilibria that govern its unique base-pairing capabilities. acs.orgbibliotekanauki.pl

Detailed Research Findings

Research integrating computational analysis with experimental methods like X-ray crystallography has elucidated key structural features of modified nucleosides related to this compound. For instance, studies on DNA dodecamers containing the related compound N(6)-methoxyadenosine have revealed its capacity for dual base-pairing behavior. proteopedia.orgnih.gov Computational models help explain how the methoxy group influences tautomeric equilibrium, allowing the adenine analogue to exist in both an amino and an imino form. proteopedia.orgnih.govnih.gov

In its amino tautomer form, N(6)-methoxyadenosine adopts an anti conformation and forms a standard Watson-Crick base pair with thymine, causing no significant distortion to the B-form DNA duplex. proteopedia.orgnih.gov Conversely, in its imino tautomer state, it can form a stable Watson-Crick-like base pair with cytosine. nih.govrcsb.org This ability to mimic guanine (B1146940) is a critical finding, providing a structural basis for potential mutagenic effects observed with oxyamine compounds. nih.govrcsb.org Molecular dynamics simulations can further explore the stability of these pairings and the conformational dynamics of the DNA duplex containing this modification. Key parameters derived from these simulations include binding free energy calculations, often determined using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), and detailed analysis of hydrogen-bonding patterns.

The table below summarizes the primary computational methods used to study modified nucleosides like this compound.

Table 1: Computational Methodologies for Analyzing this compound

MethodologyApplication/PurposeKey Parameters Analyzed
Molecular Docking Predicting the preferred binding orientation of the compound within an enzyme's active site. Binding affinity scores, binding pose, hydrogen-bond interactions, steric clashes.
Molecular Dynamics (MD) Simulations Simulating the time-dependent behavior of the compound and its complex with a biological target (e.g., DNA, enzyme). Conformational changes, structural stability, interaction energies, root-mean-square deviation (RMSD).
Free Energy Calculations (e.g., MM/PBSA) Estimating the binding free energy of the ligand-receptor complex. ΔG of binding, electrostatic and van der Waals contributions.
Quantum Chemistry (e.g., DFT) Analyzing electronic structure, reaction mechanisms, and tautomeric equilibria. acs.orgbibliotekanauki.plTautomer stability, reaction energy barriers, vibrational frequencies, charge distribution. acs.org
Conformational Search Identifying low-energy conformations of the molecule, including sugar pucker and glycosidic bond rotation.Torsion angles, potential energy surfaces.

The dual pairing potential of the methoxylated adenine moiety, elucidated through a combination of X-ray crystallography and computational modeling, is a key finding. proteopedia.orgnih.gov This property is dependent on the tautomeric state of the base.

Table 2: Computationally Analyzed Interaction Properties of N(6)-methoxyadenine

Tautomeric FormConformationBase Pairing PartnerInteraction Type
Aminoanti conformation around the C(6)-N(6) bond. nih.govThymineWatson-Crick base-pairing. proteopedia.orgnih.gov
IminoN/ACytosineWatson-Crick type geometry, mimicking a G-C pair. nih.govrcsb.org

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Next-Generation 2'-Deoxy-2'-methoxyadenosine Analogs

The rational design of next-generation analogs of 2'-Deoxy-2'-methoxyadenosine is a primary focus for expanding its utility. This approach leverages structural biology and computational chemistry to predict how specific chemical modifications will influence the molecule's properties. For instance, guided by crystal structures of enzymes with their nucleic acid substrates, researchers can design modifications to enhance binding affinity or specificity. ucdavis.edu Strategies often involve altering hydrogen bond patterns or introducing functional groups to improve interactions with biological targets. nih.gov

The synthesis of these newly designed analogs can be achieved through various methodologies:

Chemical Synthesis : Established techniques like phosphoramidite (B1245037) chemistry, commonly used in automated solid-phase DNA synthesis, allow for the precise incorporation of modified nucleosides like 2'-Deoxy-2'-methoxyadenosine analogs into oligonucleotides. nih.govnih.gov This method is crucial for creating molecular probes and therapeutic oligonucleotides. Other chemical routes, such as the glycosylation of a modified purine (B94841) base with a sugar donor, are also employed for synthesizing the standalone nucleoside analogs. openaccesspub.orgresearchgate.net

Chemoenzymatic Synthesis : An increasingly popular approach combines the specificity of enzymes with the flexibility of chemical synthesis. Nucleoside 2'-deoxyribosyltransferases (NDTs), for example, can catalyze the formation of nucleoside analogs, offering a convergent and step-efficient platform for their preparation on a larger scale. nih.gov This method can overcome challenges in purification and stereoselectivity often encountered in purely chemical syntheses. nih.gov

Future work will likely focus on creating analogs with enhanced metabolic stability, increased target affinity, and novel functionalities for diverse biological applications.

Comprehensive Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

While 2'-Deoxy-2'-methoxyadenosine has been shown to possess some biological activity, such as inhibiting the growth of certain bacteria like Clostridium perfringens, the detailed molecular mechanisms underlying its effects remain largely unexplored. biosynth.com A significant future research direction is the comprehensive investigation of how this compound and its analogs interact with cellular machinery.

Key areas for investigation include:

Enzyme Inhibition : Many nucleoside analogs function by inhibiting key enzymes involved in nucleic acid metabolism. Future studies will need to screen 2'-Deoxy-2'-methoxyadenosine analogs against panels of enzymes such as DNA and RNA polymerases, kinases, and ligases to identify specific targets.

Interaction with RNA-Modifying Enzymes : The landscape of RNA modifications, or epitranscriptomics, is regulated by "writer," "reader," and "eraser" proteins. Given the structural similarity of 2'-Deoxy-2'-methoxyadenosine to natural nucleosides, its analogs could be designed to modulate the activity of enzymes like RNA demethylases (e.g., FTO and ALKBH5), which are implicated in various diseases. nih.gov

Incorporation into Nucleic Acids : Research will aim to understand if and how cellular polymerases incorporate 2'-Deoxy-2'-methoxyadenosine triphosphate into DNA or RNA. Subsequent studies would explore how this incorporation affects nucleic acid structure, stability, and recognition by other proteins, potentially leading to therapeutic effects.

A thorough understanding of these mechanisms is critical for translating the potential of these compounds into targeted therapeutic strategies and robust research tools.

Expanding Applications in Chemical Biology, Molecular Probes, and Biotechnology

The unique properties conferred by the 2'-methoxy modification make 2'-Deoxy-2'-methoxyadenosine and its derivatives highly attractive for applications in chemical biology and biotechnology. The 2'-O-methyl modification, a close relative, is known to enhance the stability of oligonucleotides against nuclease degradation. researchgate.netnih.gov

Emerging applications include:

Molecular Probes : Oligonucleotides containing 2'-modified nucleosides are valuable as molecular probes. For example, 8-methoxy-2'-deoxyadenosine has been used to probe the conformational preferences of adenosine (B11128) within DNA duplexes. nih.govnih.gov Similarly, 2'-Deoxy-2'-methoxyadenosine could be incorporated into oligonucleotides to study DNA and RNA structure and function with high precision.

Molecular Beacons : These hairpin-shaped oligonucleotide probes are used for detecting specific nucleic acid sequences. nih.gov Incorporating 2'-methoxy modifications can improve the thermal stability of the probe-target duplex and increase resistance to cellular nucleases, which is highly beneficial for in vivo imaging and quantification of gene expression. researchgate.netnih.gov While 2'-O-methyl modifications can increase duplex stability, they may slightly reduce specificity compared to standard deoxy probes, a trade-off that must be considered in probe design. nih.govnih.gov

Therapeutic Oligonucleotides : The enhanced stability of oligonucleotides containing 2'-methoxy groups is a significant advantage for antisense therapies, siRNAs, and aptamers. This modification can increase the half-life of these therapeutic agents in the body, leading to improved efficacy.

Table 1: Comparison of Properties for DNA and 2'-O-Methyl RNA Modified Probes
PropertyStandard DNA Probes2'-O-Methyl RNA ProbesReference
Duplex Stability with RNA TargetGoodHigher nih.gov
Nuclease ResistanceLowHigh researchgate.netnih.gov
Hybridization Kinetics with RNASlowerFaster nih.gov
Specificity (Single Mismatch Discrimination)HigherSlightly Reduced nih.govnih.gov

Development of Advanced Methodologies for Characterization and Functional Studies

To fully realize the potential of 2'-Deoxy-2'-methoxyadenosine and its analogs, the development and application of advanced characterization and functional study methodologies are essential. These techniques are necessary to link the chemical structure of new analogs to their biophysical properties and biological activities.

Key methodologies include:

Biophysical Characterization : Techniques such as UV thermal denaturation are crucial for determining the thermodynamic stability of DNA or RNA duplexes containing the modified nucleoside. nih.govnih.gov This data is vital for designing probes and therapeutic oligonucleotides with predictable hybridization behavior. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide detailed thermodynamic and kinetic data on the binding of these analogs to target proteins or nucleic acids.

Structural Biology : High-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the three-dimensional structure of 2'-Deoxy-2'-methoxyadenosine-containing oligonucleotides or their complexes with target macromolecules. This structural information is fundamental to rational design efforts. ucdavis.edu

Functional Assays : Developing robust cell-based and in vitro assays is critical for evaluating the biological function of new analogs. This includes assays to measure cytotoxicity, antiviral activity, enzyme inhibition, and effects on gene expression. Utilizing metabolically stable analogs in these assays is crucial for obtaining reliable results. nih.gov

The integration of these advanced methods will create a feedback loop, where the characterization of existing analogs informs the rational design of new, improved versions of 2'-Deoxy-2'-methoxyadenosine.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2'-Deoxy-2-methoxyadenosine in laboratory settings?

  • Methodological Answer : Researchers must use personal protective equipment (PPE) including face shields, safety glasses, and gloves. Handle the compound in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water and seek medical attention. Engineering controls like proper ventilation and hygiene practices (e.g., handwashing after handling) are essential .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : Synthesis often involves multi-step nucleoside modification. For example, methoxy group introduction at the 2'-position may use protecting-group strategies (e.g., silyl or acetyl groups) followed by selective deprotection. Reaction conditions vary, such as using trimethylsilyl chloride (TMSCl) for activation or palladium catalysts for cross-coupling reactions. Purification typically employs reverse-phase HPLC or column chromatography .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Analytical techniques include:

  • High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm methoxy group placement and sugar conformation.
  • HPLC with UV detection (λ = 260 nm) for purity assessment (>98% recommended for biological assays) .

Advanced Research Questions

Q. What computational strategies are used to predict the interactions of this compound with DNA polymerases or repair enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) model the compound’s binding to enzymatic active sites. Key parameters include free energy calculations (MM/PBSA) and hydrogen-bonding analysis. Structural data from crystallography (PDB entries) guide residue-specific interactions, such as steric clashes caused by the 2'-methoxy group .

Q. How can structural modifications enhance the metabolic stability of this compound in vivo?

  • Methodological Answer : Modifications include:

  • Fluorination at the 3'-position to reduce enzymatic cleavage.
  • Phosphoramidate prodrugs to improve cellular uptake.
  • Sugar pucker analysis (via X-ray crystallography) to optimize conformation for target binding. Stability is validated using liver microsomal assays and LC-MS/MS for metabolite profiling .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ion concentration) or impurity levels. Strategies include:

  • Dose-response curves (IC₅₀/EC₅₀) across multiple cell lines.
  • Enzymatic inhibition assays under standardized buffers (e.g., Tris-HCl, pH 7.4).
  • Batch-to-batch consistency checks via HPLC and mass spectrometry .

Q. What role does this compound play in studying RNA editing or epigenetic modifications?

  • Methodological Answer : As a modified nucleoside, it can act as a substrate analog for adenosine deaminases (ADARs) or methyltransferases. Researchers use radiolabeled (³H/¹⁴C) versions in kinetic assays or fluorescence-based probes (e.g., 2-aminopurine derivatives) to monitor conformational changes in RNA/DNA hybrids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.